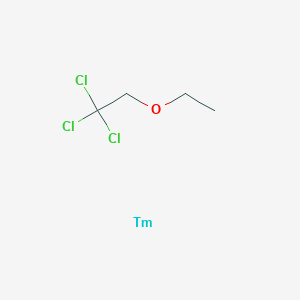
Thulium;1,1,1-trichloro-2-ethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium;1,1,1-trichloro-2-ethoxyethane is a chemical compound with the molecular formula C₄H₇Cl₃OTm It is a coordination complex where thulium, a rare earth element, is bonded to 1,1,1-trichloro-2-ethoxyethane Thulium is known for its applications in various fields, including electronics, medicine, and scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thulium;1,1,1-trichloro-2-ethoxyethane typically involves the reaction of thulium salts with 1,1,1-trichloro-2-ethoxyethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction mixture is often heated to facilitate the formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Thulium;1,1,1-trichloro-2-ethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thulium(III) complexes, while reduction may produce thulium(II) complexes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Thulium;1,1,1-trichloro-2-ethoxyethane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other thulium complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including cancer treatment and antimicrobial activity.
Industry: Utilized in the production of advanced materials and electronic devices due to its unique properties.
Mechanism of Action
The mechanism of action of Thulium;1,1,1-trichloro-2-ethoxyethane involves its interaction with molecular targets and pathways in various applications. In biological systems, the compound can interact with cellular components, leading to changes in cellular functions. In catalytic processes, it can facilitate the formation of reaction intermediates and lower the activation energy of reactions.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A chloroalkane with similar structural features but without the thulium component.
Thulium(III) chloride: A simple thulium salt used in various applications.
Uniqueness
Thulium;1,1,1-trichloro-2-ethoxyethane is unique due to the presence of both thulium and the 1,1,1-trichloro-2-ethoxyethane ligand. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. The coordination of thulium with the ligand enhances its reactivity and stability, making it valuable for specific scientific and industrial applications.
Properties
CAS No. |
61731-05-3 |
|---|---|
Molecular Formula |
C4H7Cl3OTm |
Molecular Weight |
346.39 g/mol |
IUPAC Name |
thulium;1,1,1-trichloro-2-ethoxyethane |
InChI |
InChI=1S/C4H7Cl3O.Tm/c1-2-8-3-4(5,6)7;/h2-3H2,1H3; |
InChI Key |
GMMLBGDKYOSWOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(Cl)(Cl)Cl.[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















